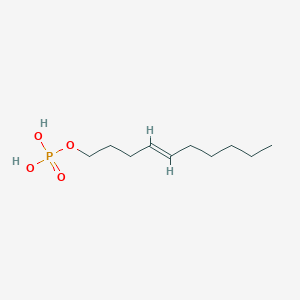
Phosphoric acid mono-((E)-dec-4-enyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid mono-((E)-dec-4-enyl) ester is an organophosphate compound characterized by the presence of a phosphoric acid esterified with an (E)-dec-4-enyl group. This compound is part of a broader class of phosphate esters, which are widely recognized for their roles in various biological and industrial processes. Phosphate esters are essential in biochemistry, particularly in the formation of DNA, RNA, and ATP, and are also used in numerous industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid mono-((E)-dec-4-enyl) ester typically involves the esterification of phosphoric acid with an appropriate alcohol. The reaction can be catalyzed by acids such as sulfuric acid or by using phosphorus oxychloride (POCl3) as a reagent. The general reaction scheme is as follows:
H3PO4+ROH→H2PO4R+H2O
Where ( \text{ROH} ) represents the (E)-dec-4-enyl alcohol. The reaction is typically carried out under controlled temperature and pH conditions to ensure the selective formation of the monoester .
Industrial Production Methods: In industrial settings, the production of phosphate esters often involves the use of phosphorus oxychloride (POCl3) and alcohols. The process is conducted in large reactors where the reagents are mixed and heated to facilitate the esterification reaction. The resulting product is then purified through distillation or crystallization techniques to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid mono-((E)-dec-4-enyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and the corresponding alcohol.
Oxidation: The (E)-dec-4-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The ester can participate in nucleophilic substitution reactions where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Phosphoric acid and (E)-dec-4-enyl alcohol.
Oxidation: (E)-dec-4-enal or (E)-dec-4-enoic acid.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid mono-((E)-dec-4-enyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex organophosphate compounds.
Biology: Plays a role in studying phosphorylation processes and enzyme mechanisms involving phosphate esters.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and as additives in lubricants.
Mechanism of Action
The mechanism of action of phosphoric acid mono-((E)-dec-4-enyl) ester involves its ability to form ester bonds with various substrates. In biological systems, it can participate in phosphorylation reactions, where it transfers its phosphate group to other molecules, thereby modulating their activity. This process is crucial in cellular signaling and energy transfer pathways .
Comparison with Similar Compounds
- Phosphoric acid monoethyl ester
- Phosphoric acid monopropyl ester
- Phosphoric acid monobutyl ester
Comparison: Phosphoric acid mono-((E)-dec-4-enyl) ester is unique due to the presence of the (E)-dec-4-enyl group, which imparts distinct chemical and physical properties compared to shorter alkyl chain esters. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications where other phosphate esters may not be as effective .
Properties
Molecular Formula |
C10H21O4P |
|---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
[(E)-dec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H21O4P/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h6-7H,2-5,8-10H2,1H3,(H2,11,12,13)/b7-6+ |
InChI Key |
KAHLDJCENUPBQU-VOTSOKGWSA-N |
Isomeric SMILES |
CCCCC/C=C/CCCOP(=O)(O)O |
Canonical SMILES |
CCCCCC=CCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethyl]-6-hydroxy-1-[2-[(2-hydroxy-3-phenylpropanoyl)amino]-3-phenylpropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B10852605.png)




